molecular formula C16H21N7O B12162215 1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12162215
M. Wt: 327.38 g/mol
InChI Key: KNRSLIPFAFNYOQ-UHFFFAOYSA-N
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Description

1,3,6-Trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and β-keto esters.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Functional Group Modifications: Methylation and other functional group modifications are carried out using reagents like methyl iodide and base catalysts.

    Final Coupling: The final step involves coupling the triazole and pyrazolo[3,4-b]pyridine units, typically using amide bond formation techniques with reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazole ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug discovery. Its triazole and pyrazolo[3,4-b]pyridine moieties are known for their bioactivity, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the pyrazolo[3,4-b]pyridine core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,6-Trimethylpyrazolo[3,4-b]pyridine: Lacks the triazole ring, making it less versatile in biological applications.

    N-[3-(2-Methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure but without the methyl groups, affecting its reactivity and biological activity.

Uniqueness

The presence of both the triazole and pyrazolo[3,4-b]pyridine rings, along with the specific methyl and isobutyl substitutions, makes 1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide unique. These features enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H21N7O

Molecular Weight

327.38 g/mol

IUPAC Name

1,3,6-trimethyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H21N7O/c1-8(2)6-12-18-16(21-20-12)19-15(24)11-7-9(3)17-14-13(11)10(4)22-23(14)5/h7-8H,6H2,1-5H3,(H2,18,19,20,21,24)

InChI Key

KNRSLIPFAFNYOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NNC(=N3)CC(C)C

Origin of Product

United States

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